Cas no 19467-32-4 (rac-(2R,3R)-3-bromo-2-methoxyoxane)

rac-(2R,3R)-3-bromo-2-methoxyoxane Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran, 3-bromotetrahydro-2-methoxy-, trans-
- 2H-Pyran, 3-bromotetrahydro-2-methoxy-, (2R,3R)-rel-
- rac-(2R,3R)-3-bromo-2-methoxyoxane
- 19467-32-4
- EN300-27158380
-
- MDL: MFCD32875874
- Inchi: InChI=1S/C6H11BrO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
- InChI Key: KDNZVQWZDAOKBR-PHDIDXHHSA-N
Computed Properties
- Exact Mass: 193.99424Da
- Monoisotopic Mass: 193.99424Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 1.4
rac-(2R,3R)-3-bromo-2-methoxyoxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27158380-1.0g |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
Enamine | EN300-27158380-0.05g |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
Enamine | EN300-27158380-10.0g |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 95.0% | 10.0g |
$3191.0 | 2025-03-20 | |
Enamine | EN300-27158380-5.0g |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 | |
1PlusChem | 1P028GQN-2.5g |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 91% | 2.5g |
$1859.00 | 2024-06-17 | |
Enamine | EN300-27158380-1g |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 91% | 1g |
$743.0 | 2023-09-11 | |
1PlusChem | 1P028GQN-1g |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 91% | 1g |
$981.00 | 2024-06-17 | |
1PlusChem | 1P028GQN-5g |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 91% | 5g |
$2722.00 | 2024-06-17 | |
1PlusChem | 1P028GQN-500mg |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 91% | 500mg |
$778.00 | 2024-06-17 | |
Aaron | AR028GYZ-10g |
rac-(2R,3R)-3-bromo-2-methoxyoxane |
19467-32-4 | 91% | 10g |
$4413.00 | 2023-12-15 |
rac-(2R,3R)-3-bromo-2-methoxyoxane Related Literature
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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4. Book reviews
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on rac-(2R,3R)-3-bromo-2-methoxyoxane
Rac-(2R,3R)-3-Bromo-2-Methoxyoxane (CAS No. 19467-32-4): A Comprehensive Overview
The compound rac-(2R,3R)-3-bromo-2-methoxyoxane (CAS No. 19467-32-4) is a significant molecule in the field of organic chemistry, particularly within the realm of cyclic ethers and their derivatives. This compound is characterized by its unique structure, which includes a six-membered ring system with a bromine atom and a methoxy group attached to adjacent carbons. The stereochemistry of the molecule is defined by the (2R,3R) configuration, making it a racemic mixture. This compound has garnered attention due to its potential applications in drug discovery, materials science, and as an intermediate in organic synthesis.
Chemical Structure and Properties
Rac-(2R,3R)-3-bromo-2-methoxyoxane exhibits a cyclic ether structure with a bromine substituent at the 3-position and a methoxy group at the 2-position. The molecule's structure is stabilized by the ether oxygen, which contributes to its stability and reactivity. The bromine atom introduces electrophilic character to the molecule, making it a valuable substrate for nucleophilic substitution reactions. The methoxy group, on the other hand, imparts electron-donating properties, influencing the overall electronic environment of the molecule.
Recent studies have highlighted the importance of such cyclic ethers in various chemical transformations. For instance, rac-(2R,3R)-3-bromo-2-methoxyoxane has been employed as an intermediate in the synthesis of bioactive compounds. Its unique stereochemistry allows for precise control over the spatial arrangement of substituents during synthesis, which is critical for achieving desired pharmacological properties.
Synthesis and Applications
The synthesis of rac-(2R,3R)-3-bromo-2-methoxyoxane typically involves multi-step processes that incorporate both electrophilic substitution and ring-forming reactions. One common approach involves the bromination of a suitable precursor followed by ether formation through nucleophilic attack. The stereochemistry of the product is carefully controlled during these steps to ensure high enantiomeric purity.
In terms of applications, this compound has found utility in drug discovery programs targeting various therapeutic areas. For example, its derivatives have been investigated for their potential as kinase inhibitors or modulators of ion channels. The ability to fine-tune its structure through synthetic chemistry makes it an attractive candidate for exploring diverse biological activities.
Moreover, rac-(2R,3R)-3-bromo-2-methoxyoxane has been utilized in materials science as a building block for constructing advanced polymers or supramolecular assemblies. Its unique combination of reactivity and structural rigidity makes it suitable for applications requiring precise molecular architectures.
Recent Research Findings
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity patterns of rac-(2R,3R)-3-bromo-2-methoxyoxane. High-resolution molecular modeling has revealed that the bromine atom exerts significant influence on the molecule's electronic distribution, enhancing its electrophilicity at specific sites.
In addition to its chemical applications, rac-(2R,3R)-3-bromo-2-methoxyoxane has been explored for its potential in analytical chemistry as a chiral selector in chromatographic separations. Its ability to interact with chiral analytes through non-covalent interactions makes it a promising candidate for enantiomeric resolution.
Conclusion
Overall,rac-(2R,3R)-3-bromo-2-methoxyoxane (CAS No. 19467-32-4) stands out as a versatile compound with wide-ranging applications across multiple disciplines within chemistry. Its unique structure and stereochemistry make it an invaluable tool for researchers seeking to develop novel compounds with tailored properties.
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